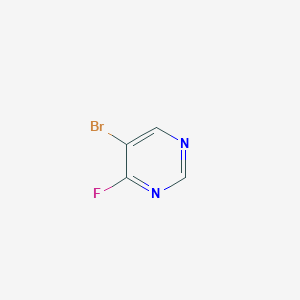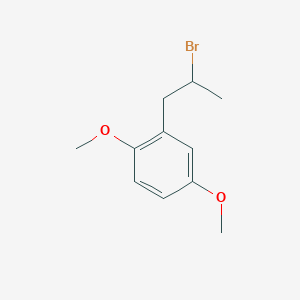![molecular formula C9H11ClF3N B13603045 1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride](/img/structure/B13603045.png)
1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride is an organic compound belonging to the class of phenylalkylamines. This compound is characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride typically involves the reaction of 4-(2,2,2-trifluoroethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid, followed by crystallization and purification steps to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azide or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds or ionic interactions with active sites of enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1,1,1,3,3,3-Hexafluoro-2-{4-[(2,2,2-Trifluoroethyl)amino]phenyl}propan-2-ol: This compound also contains a trifluoroethyl group and is used in similar applications.
4-(2,2,2-Trifluoroethyl)-L-phenylalanine: Another compound with a trifluoroethyl group, used in biochemical research.
Uniqueness: 1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the trifluoroethyl group enhances its stability and lipophilicity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H11ClF3N |
|---|---|
Peso molecular |
225.64 g/mol |
Nombre IUPAC |
[4-(2,2,2-trifluoroethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H10F3N.ClH/c10-9(11,12)5-7-1-3-8(6-13)4-2-7;/h1-4H,5-6,13H2;1H |
Clave InChI |
OQBDDQAVVNUHQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(F)(F)F)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















